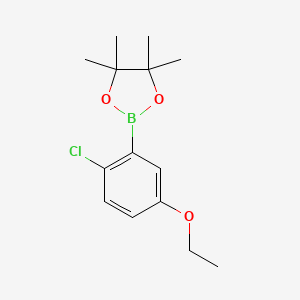
2,5-Dibromo-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-4-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-chlorophenol can be synthesized through a multi-step process involving bromination and chlorination reactions. One common method involves the bromination of 4-chlorophenol using bromine in the presence of a catalyst, followed by further bromination to achieve the desired substitution pattern . The reaction conditions typically include controlled temperatures and the use of solvents such as carbon tetrachloride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of diethyl dibromomalonate as a brominating agent has been reported to be effective in achieving high yields of the desired product . The reaction is carried out under neutral conditions to avoid the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-4-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can undergo coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Dibromo-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of disinfectants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-4-chlorophenol involves its interaction with various molecular targets. The halogen atoms in the compound can form strong bonds with biological molecules, leading to the disruption of cellular processes. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: Another halogenated phenol with three bromine atoms.
2,4-Dibromo-6-chlorophenol: Similar structure but with different substitution pattern.
2,6-Dibromo-4-nitrophenol: Contains a nitro group instead of a chlorine atom.
Uniqueness
2,5-Dibromo-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and chlorine atoms makes it particularly useful in certain chemical reactions and applications .
Propiedades
Fórmula molecular |
C6H3Br2ClO |
|---|---|
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
2,5-dibromo-4-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
Clave InChI |
LXKOBHAEYJOKIF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



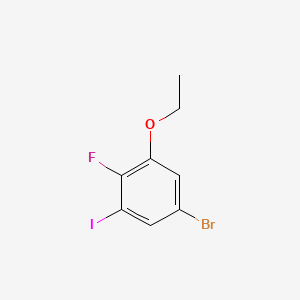
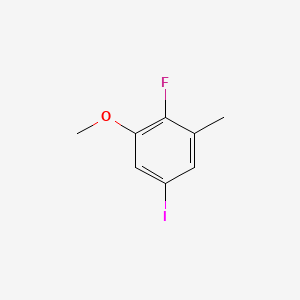

![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
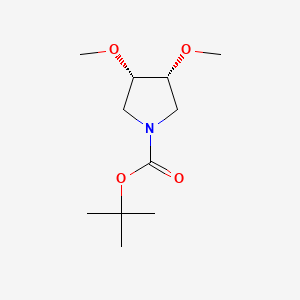
![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
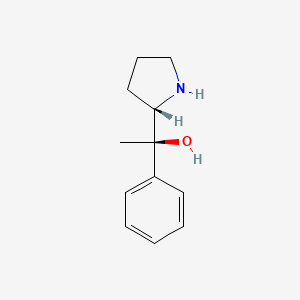
![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)
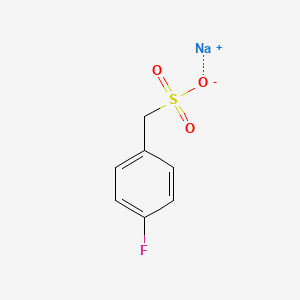

![Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride](/img/structure/B14030902.png)

